molecular formula C14H15NO4 B11858263 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone CAS No. 91523-09-0

1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone

Cat. No.: B11858263
CAS No.: 91523-09-0
M. Wt: 261.27 g/mol
InChI Key: CRRYVCKMIXVHJG-UHFFFAOYSA-N
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Description

1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone: is a chemical compound with the molecular formula C13H15NO4. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of three methoxy groups on the isoquinoline ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 5,6,7-trimethoxyisoquinoline.

    Acylation Reaction: The key step involves the acylation of 5,6,7-trimethoxyisoquinoline with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone involves its interaction with various molecular targets. The methoxy groups and the ethanone moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Specific pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1-(Isoquinolin-8-yl)ethanone: Lacks the methoxy groups, making it less reactive in certain chemical reactions.

    1-(5,7,8-Trimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone: A structurally similar compound with different biological activities.

    Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE): Used as a fragrance ingredient, structurally different but shares some functional similarities.

Uniqueness

1-(5,6,7-Trimethoxyisoquinolin-8-YL)ethanone is unique due to the presence of three methoxy groups on the isoquinoline ring. This structural feature enhances its reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

91523-09-0

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

1-(5,6,7-trimethoxyisoquinolin-8-yl)ethanone

InChI

InChI=1S/C14H15NO4/c1-8(16)11-10-7-15-6-5-9(10)12(17-2)14(19-4)13(11)18-3/h5-7H,1-4H3

InChI Key

CRRYVCKMIXVHJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C2=C1C=NC=C2)OC)OC)OC

Origin of Product

United States

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